REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([CH:5]1[C:10]2[CH:11]=[C:12]([C:15]#[N:16])[CH:13]=[CH:14][C:9]=2[O:8][C:7]([CH3:18])([CH3:17])[CH:6]1O)=[S:4].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:1][NH:2][C:3]([C:5]1[C:10]2[CH:11]=[C:12]([C:15]#[N:16])[CH:13]=[CH:14][C:9]=2[O:8][C:7]([CH3:18])([CH3:17])[CH:6]=1)=[S:4] |f:1.2|
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Name
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N-methyl-6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-carbothioamide
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Quantity
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0.44 g
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Type
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reactant
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Smiles
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CNC(=S)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O
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Name
|
|
Quantity
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0.07 g
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Type
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reactant
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Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 10 hours
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Duration
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10 h
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Type
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CUSTOM
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Details
|
The solvent was removed by distillation
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Type
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CUSTOM
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Details
|
the residue was purified by silica gel column chromatography (developing solution: CH2Cl2)
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Name
|
|
Type
|
product
|
Smiles
|
CNC(=S)C1=CC(OC2=C1C=C(C=C2)C#N)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |